Chemical properties of 2-iodo-6-(methylthio)pyrazine
Chemical properties of 2-iodo-6-(methylthio)pyrazine
An In-depth Technical Guide to 2-Iodo-6-(methylthio)pyrazine: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science
Executive Summary
2-Iodo-6-(methylthio)pyrazine is a strategically functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by an electron-deficient pyrazine core, a versatile methylthio group, and a highly reactive carbon-iodine bond. This unique combination of features makes it not an end-product, but a powerful intermediate building block. The C-I bond serves as a key handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, extensive reactivity profile, and potential applications, offering field-proven insights for its effective utilization in complex molecule synthesis.
The Pyrazine Scaffold: A Privileged Structure in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern chemical research.[1] This scaffold is prevalent in numerous biologically significant molecules, including natural products like clavulazine and members of the vitamin B family.[2] Its importance is further underscored by its presence in several clinically approved pharmaceuticals, such as the antitubercular agent Pyrazinamide and the anticancer drug Bortezomib.[2][3] The pyrazine moiety's ability to engage in hydrogen bonding and its unique electronic properties make it a "privileged scaffold" in medicinal chemistry, frequently utilized to build libraries of compounds for screening and lead optimization.[4][5] 2-Iodo-6-(methylthio)pyrazine is a prime example of a second-generation building block, designed specifically for synthetic elaboration to explore this valuable chemical space.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 2-iodo-6-(methylthio)pyrazine is not widely published, its properties can be reliably inferred from its constituent parts and data from closely related analogues.
Table 1: Physicochemical Properties of 2-Iodo-6-(methylthio)pyrazine
| Property | Value | Source/Justification |
| Molecular Formula | C₅H₅IN₂S | Calculated |
| Molecular Weight | 252.08 g/mol | Calculated |
| CAS Number | 124563-27-9 | Registry Number |
| Appearance | Off-white to yellow solid (predicted) | Analogy to similar iodo- and thio-substituted aromatics. |
| Melting Point | 45-55 °C (estimated) | Analogy to 2-(Methylthio)pyrazine (m.p. 42.5-45.5 °C). The heavier iodine atom is expected to slightly increase the melting point. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate). | General property of similar small organic molecules. |
Anticipated Spectroscopic Data
A crucial aspect of utilizing any chemical is the ability to confirm its identity and purity. The following are the expected spectroscopic signatures for 2-iodo-6-(methylthio)pyrazine.
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¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 8.0-8.6 ppm) corresponding to the two non-equivalent protons on the pyrazine ring. A sharp singlet around δ 2.5-2.7 ppm would correspond to the three protons of the methylthio (-SCH₃) group.
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¹³C NMR: The spectrum will display five distinct signals. The carbon atom directly bonded to the iodine (C-I) is expected to have a characteristic signal at a relatively high field (low ppm value) for an aromatic carbon due to the heavy atom effect of iodine. The carbons adjacent to the nitrogen atoms will appear at a lower field (higher ppm).
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 252. A key diagnostic feature will be the characteristic isotopic signature of iodine. The presence of sulfur can also give rise to a smaller M+2 peak.
Synthesis Strategies
The synthesis of 2-iodo-6-(methylthio)pyrazine is not commonly detailed, but a logical and efficient route can be designed based on established heterocyclic chemistry principles. A plausible approach involves a two-step sequence starting from a readily available dichloropyrazine.
Caption: Plausible two-step synthesis pathway.
Expert Insight: Causality Behind Experimental Choices
The proposed synthesis relies on the differential reactivity of the two chlorine atoms. The first step is a Nucleophilic Aromatic Substitution (SₙAr). The pyrazine ring is inherently electron-deficient, which facilitates this type of reaction. The substitution of one chlorine with the methylthio group proceeds readily with a soft nucleophile like sodium methanethiolate.
The second step, converting the remaining chlorine to iodine, is more challenging. A copper-catalyzed Finkelstein-type reaction is a robust choice. Copper(I) iodide is used as the iodine source and catalyst, while a ligand like N,N'-dimethylethylenediamine is crucial to solubilize and activate the copper catalyst, enabling the halogen exchange to occur at a reasonable rate.
Chemical Reactivity and Synthetic Utility
The primary value of 2-iodo-6-(methylthio)pyrazine lies in its utility as a scaffold for building molecular complexity. The carbon-iodine bond is the principal site of reactivity, serving as an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis.
Caption: Cross-coupling reactions of the core scaffold.
Key Transformation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis, particularly in drug discovery for its broad functional group tolerance.[3]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle begins with the oxidative addition of the palladium catalyst into the C-I bond of 2-iodo-6-(methylthio)pyrazine. This is the rate-limiting step and is highly efficient for aryl iodides. This is followed by transmetalation with an activated boronic acid species (formed by reaction with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a self-validating system for coupling an aryl boronic acid to the pyrazine core.
Objective: To synthesize 2-Aryl-6-(methylthio)pyrazine.
Materials:
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2-Iodo-6-(methylthio)pyrazine (1.0 eq)
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Arylboronic Acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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1,4-Dioxane (Anhydrous)
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Water (Degassed)
Step-by-Step Methodology:
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Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodo-6-(methylthio)pyrazine, the corresponding arylboronic acid, and potassium carbonate.
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Degassing: Seal the flask with a septum and cycle between vacuum and nitrogen or argon gas three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Catalyst Addition: Under a positive pressure of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
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Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The water is essential for the transmetalation step.
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Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-6-(methylthio)pyrazine.
Applications in Drug Discovery and Materials Science
The true potential of 2-iodo-6-(methylthio)pyrazine is realized in its application as a versatile starting material.
Drug Discovery
The pyrazine core is a key component in many kinase inhibitors.[6] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By using the cross-coupling methodologies described, researchers can rapidly synthesize a library of 2,6-disubstituted pyrazine derivatives.[6] These derivatives can be screened for inhibitory activity against specific kinases, allowing for the development of structure-activity relationships (SAR) and the optimization of lead compounds.
Caption: Inhibition of a kinase cascade by a pyrazine derivative.
Materials Science
Pyrazine-based molecules are also of great interest in the development of organic electronic materials, such as polymers for photovoltaic devices and optical devices.[2] The electron-deficient nature of the pyrazine ring makes it an excellent electron acceptor. By coupling it with electron-donating aromatic systems (via reactions like Suzuki or Stille coupling), chemists can create "push-pull" chromophores with tailored electronic and photophysical properties, such as low bandgaps, which are desirable for applications in organic solar cells.[2]
Safety and Handling
As a laboratory chemical, 2-iodo-6-(methylthio)pyrazine should be handled with appropriate care, following standard safety protocols.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[8] Avoid contact with skin and eyes.
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Storage: Keep the container tightly sealed and store in a cool, dry place away from light and sources of ignition.[8] Recommended storage may be under an inert atmosphere (e.g., nitrogen) to ensure long-term stability.
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Hazards: While specific toxicity data is unavailable, related iodo-aromatics and thioethers should be treated as potentially harmful if swallowed or inhaled.[9] Thioethers are often associated with strong, unpleasant odors.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8]
References
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Elan Chemical. (2018). Safety Data Sheet. Retrieved from [Link]
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Valdman, A. V., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available from: [Link]
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PubChem. (n.d.). 2-Methyl-6-(methylthio)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]
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Kubannek, M., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics, 11(5), 188. Available from: [Link]
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. Available from: [Link]
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Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available from: [Link]
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